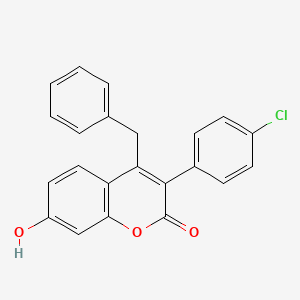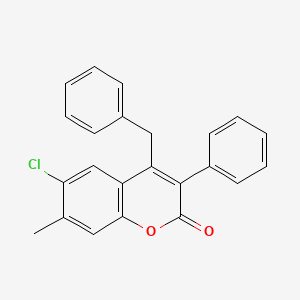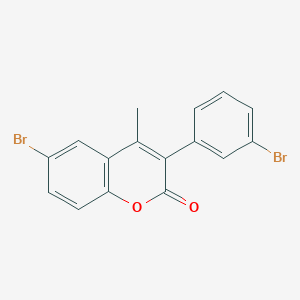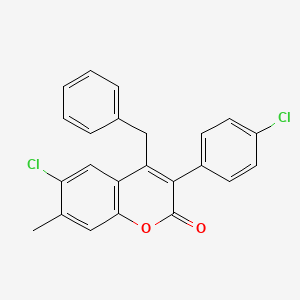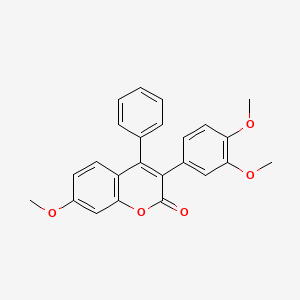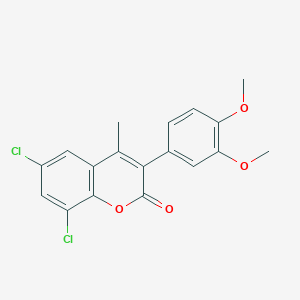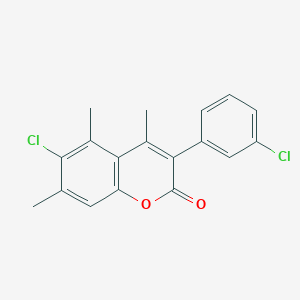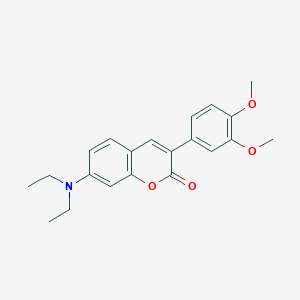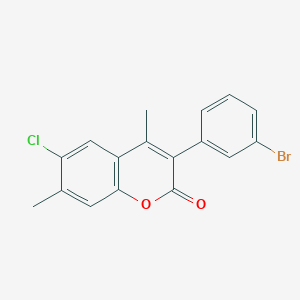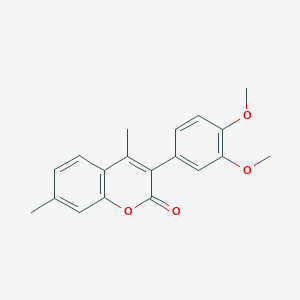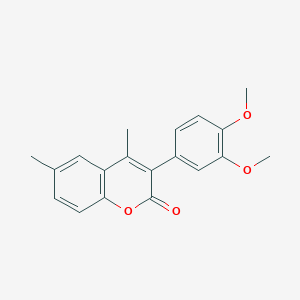
3,5-二溴-4-氯苯酚
描述
3,5-Dibromo-4-chlorophenol is a solid compound . It has a molecular weight of 286.35 and its IUPAC name is 3,5-dibromo-4-chlorophenol . The compound’s InChI code is 1S/C6H3Br2ClO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H .
Molecular Structure Analysis
The molecular formula of 3,5-Dibromo-4-chlorophenol is C6H3Br2ClO . Its average mass is 286.348 Da and its monoisotopic mass is 283.823914 Da .Physical And Chemical Properties Analysis
3,5-Dibromo-4-chlorophenol is a solid compound . It is stored in a refrigerator and shipped at room temperature .科学研究应用
1. 光催化在水中的分解
研究表明,包括 3,5-二溴-4-氯苯酚在内的氯酚是剧毒且不可生物降解的污染物,对环境构成严重威胁。辛格等人 (2017) 的一项研究开发了一种磁性纳米复合材料 Fe3O4-Cr2O3,用于在紫外线照射下有效分解水中的 4-氯苯酚。这突出了 3,5-二溴-4-氯苯酚在环境修复技术中的应用 (Singh, Kesho et al., 2017)。
2. 了解光降解产物
Czaplicka 和 Kaczmarczyk (2006) 专注于了解氯酚的光降解,包括 3,5-二溴-4-氯苯酚。该研究使用 FT-IR 光谱和 GC/MS 分析降解产物,为这些化合物的环境影响和分解机制提供了宝贵的见解 (Czaplicka, M. & Kaczmarczyk, B., 2006)。
3. 光催化解毒
在解毒领域,Guillard 等人 (1999) 使用 4-氯苯酚作为模型化合物,研究了不同工业 TiO2 催化剂在水处理中的光催化性能。这项研究与了解 3,5-二溴-4-氯苯酚如何在类似过程中分解有关 (Guillard, C. et al., 1999)。
4. 氯酚生物降解
Boyd 和 Shelton (1984) 探索了氯酚异构体的厌氧生物降解,包括 3,5-二氯苯酚。这项研究对于了解参与环境中此类化合物自然降解的微生物过程至关重要 (Boyd, S. & Shelton, D., 1984)。
5. 环境影响评估
Krijgsheld 和 Gen (1986) 评估了氯酚对水生环境的影响,了解了将 3,5-二溴-4-氯苯酚等化合物释放到水体中的后果。这项研究有助于评估此类污染物的生态和毒理学影响 (Krijgsheld, K. & Gen, A. D., 1986)。
安全和危害
3,5-Dibromo-4-chlorophenol is considered hazardous. It is toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
Relevant Papers Relevant papers on 3,5-Dibromo-4-chlorophenol can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, and similar products .
作用机制
Target of Action
It’s known that similar compounds interact with various enzymes and proteins within the cell, affecting their function and leading to changes in cellular processes .
Mode of Action
These interactions can alter the conformation and function of the target molecules, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various metabolic pathways, leading to changes in the production of metabolites and the regulation of cellular processes .
Pharmacokinetics
Similar compounds are known to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
Similar compounds have been shown to cause changes in cellular processes, leading to effects such as altered gene expression, changes in cell growth and division, and induction of cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dibromo-4-chlorophenol . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
属性
IUPAC Name |
3,5-dibromo-4-chlorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXNCUMOFKGFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-chlorophenol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


